Cas no 2157-47-3 ((nz)-n-(2,2,4-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydroxylamine)
2157-47-3 structure
Product Name:(nz)-n-(2,2,4-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydroxylamine
Numero CAS:2157-47-3
MF:C10H17NO
MW:167.248082876205
CID:1402030
PubChem ID:5831288
Update Time:2025-04-20
(nz)-n-(2,2,4-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydroxylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (nz)-n-(2,2,4-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydroxylamine
- NSC100944
- 1,3,3-trimethyl-norbornan-2-one oxime
- 2-(hydroxyimino)-1,3,3-trimethylbicyclo[2.2.1]heptane
- AKOS003242797
- fenchone oxime
- NSC501
- AC1NYILH
- D,L-Fenchon-oxim
- 1,3,3-Trimethylbicyclo<
- 2.2.1>
- heptan-2-on-oxim
- SBB088108
- AN-584/40181363
- 1,3,3-Trimethyl-norbornan-2-on-oxim
- HMS1667I19
- Fenchon-oxim
- NSC100944; 1,3,3-trimethyl-norbornan-2-one oxime; 2-(hydroxyimino)-1,3,3-trimethylbicyclo[2.2.1]heptane; AKOS003242797; fenchone oxime; NSC501; AC1NYILH; D,L-Fenchon-oxim; 1,3,3-Trimethylbicyclo< 2.2.1> heptan-2-on-oxim; SBB088108; AN-584/40181363; 1,3,3-Trimethyl-norbornan-2-on-oxim; HMS1667I19; Fenchon-oxim;
- 1,3-TRIMETHYL-2-NORBORNANONE OXIME
- 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime
- NSC-501
- NSC-100944
- (NZ)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine
- 2157-47-3
-
- Inchi: 1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8-
- Chiave InChI: POYGWXWGOBEMAT-FLIBITNWSA-N
- Sorrisi: CC12/C(=N\O)/C(C)(C)C(C1)CC2
Proprietà calcolate
- Massa esatta: 167.13111
- Massa monoisotopica: 167.131014
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.6
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.14
- Punto di ebollizione: 243°C at 760 mmHg
- Punto di infiammabilità: 136.5°C
- Indice di rifrazione: 1.568
- PSA: 32.59
- LogP: 2.66280
(nz)-n-(2,2,4-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydroxylamine Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
2157-47-3 ((nz)-n-(2,2,4-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydroxylamine) Prodotti correlati
- 2792-42-9((1R)-Camphor Oxime)
- 13559-66-5(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime)
- 4701-98-8(4-(tert-Butyl)cyclohexanone oxime)
- 4500-12-3(2-Adamantanoneoxime)
- 165385-93-3(2-Heptylcyclopentanone oxime)
- 1122-26-5((1Z)-2-Methylcyclohexanone oxime)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso